molecular formula C20H20N2O4 B3833901 N-[2-(acetylamino)-3-phenylacryloyl]phenylalanine

N-[2-(acetylamino)-3-phenylacryloyl]phenylalanine

Cat. No. B3833901
M. Wt: 352.4 g/mol
InChI Key: MZEQOECHRBQKRG-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(acetylamino)-3-phenylacryloyl]phenylalanine (APPA) is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising tool for investigating different biological processes.

Scientific Research Applications

N-[2-(acetylamino)-3-phenylacryloyl]phenylalanine has been used in various scientific research applications, including the study of protein synthesis, protein-protein interactions, and enzyme kinetics. It has also been used as a probe for investigating the binding sites of different enzymes and proteins. Additionally, N-[2-(acetylamino)-3-phenylacryloyl]phenylalanine has been used as a tool for studying the structure and function of different biomolecules.

Mechanism of Action

The mechanism of action of N-[2-(acetylamino)-3-phenylacryloyl]phenylalanine is not fully understood, but it is believed to interact with the active sites of enzymes and proteins, leading to changes in their structure and function. This interaction may also affect the activity of other molecules in the cell, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-[2-(acetylamino)-3-phenylacryloyl]phenylalanine has been found to exhibit various biochemical and physiological effects, including inhibition of enzyme activity, induction of protein degradation, and modulation of protein-protein interactions. It has also been shown to affect cell proliferation, differentiation, and apoptosis. Additionally, N-[2-(acetylamino)-3-phenylacryloyl]phenylalanine has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(acetylamino)-3-phenylacryloyl]phenylalanine in lab experiments is its ability to selectively target specific enzymes and proteins, allowing for the investigation of specific biological processes. Additionally, its synthetic nature allows for precise control over its concentration and purity. However, one of the limitations of using N-[2-(acetylamino)-3-phenylacryloyl]phenylalanine is its potential toxicity, which may affect the viability of cells and tissues.

Future Directions

There are several future directions for research on N-[2-(acetylamino)-3-phenylacryloyl]phenylalanine, including the investigation of its potential as a therapeutic agent for different diseases, such as cancer and inflammation. Additionally, further studies are needed to fully understand its mechanism of action and its effects on different biological processes. Furthermore, the development of new synthetic methods for N-[2-(acetylamino)-3-phenylacryloyl]phenylalanine may lead to improved yields and purity, allowing for more extensive use in scientific research.

properties

IUPAC Name

2-[[(Z)-2-acetamido-3-phenylprop-2-enoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-14(23)21-17(12-15-8-4-2-5-9-15)19(24)22-18(20(25)26)13-16-10-6-3-7-11-16/h2-12,18H,13H2,1H3,(H,21,23)(H,22,24)(H,25,26)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEQOECHRBQKRG-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C\C1=CC=CC=C1)/C(=O)NC(CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[(Z)-2-acetamido-3-phenylprop-2-enoyl]amino]-3-phenylpropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.